molecular formula C9H7BrN2O2 B2544842 6-Bromo-5-cyano-nicotinic acid ethyl ester CAS No. 70416-50-1

6-Bromo-5-cyano-nicotinic acid ethyl ester

Cat. No.: B2544842
CAS No.: 70416-50-1
M. Wt: 255.071
InChI Key: NLVAXXCWCXUUDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-cyano-nicotinic acid ethyl ester involves several steps. One common method includes the bromination of 5-cyano-nicotinic acid followed by esterification with ethanol. The reaction conditions often involve the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step typically requires an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-cyano-nicotinic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-5-cyano-nicotinic acid ethyl ester is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5-cyano-nicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play a crucial role in its reactivity and binding affinity to various biological molecules. The ester group facilitates its incorporation into larger molecular frameworks, enhancing its potential as a building block in drug synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-5-cyano-nicotinic acid
  • 5-Cyano-nicotinic acid ethyl ester
  • 6-Bromo-nicotinic acid ethyl ester

Uniqueness

6-Bromo-5-cyano-nicotinic acid ethyl ester stands out due to the presence of both bromine and cyano groups, which confer unique reactivity and potential biological activities. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .

Properties

IUPAC Name

ethyl 6-bromo-5-cyanopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-2-14-9(13)7-3-6(4-11)8(10)12-5-7/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVAXXCWCXUUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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